2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-5-11(3,4)9-6-8(10(13)14)7(2)12-9/h6,12H,5H2,1-4H3,(H,13,14) |
InChI Key |
SVWJHKQOBSFKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(N1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-methylbutan-2-ylamine with a suitable diketone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Pyrrole and Pyridine Derivatives
The compound differs from pyrrolo-pyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) by lacking a fused pyridine ring. Substituent positions also vary: the target’s carboxylic acid is at position 3, while pyrrolo-pyridine analogs in feature carboxylic acids at position 2 .
Table 1: Key Structural Differences
| Compound | Core Structure | Carboxylic Acid Position | Position 5 Substituent |
|---|---|---|---|
| Target Compound | Pyrrole | 3 | 2-Methylbutan-2-yl |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Pyrrolo-pyridine | 2 | Chloro |
Impact of Substituent Groups on Physicochemical Properties
The branched 2-methylbutan-2-yl group at position 5 increases lipophilicity compared to smaller or polar substituents (e.g., chloro or methoxy groups in ). This may enhance solubility in non-polar solvents but reduce water solubility. In contrast, electron-withdrawing groups like chlorine (in 5-chloro-pyrrolo-pyridine-2-carboxylic acid) could lower electron density at the pyrrole ring, affecting reactivity and acidity .
Table 2: Substituent Effects on Properties
| Substituent | Type | Likely Impact on Lipophilicity (LogP) | Electronic Effect |
|---|---|---|---|
| 2-Methylbutan-2-yl | Branched alkyl | High (↑) | Electron-donating |
| Chloro | Halogen | Moderate (→) | Electron-withdrawing |
| Methoxy | Ether | Moderate (→) | Electron-donating |
Comparative Analysis with Saturated Heterocyclic Analogs
Saturated analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid () lack aromaticity, altering resonance stabilization and acidity. Additionally, the absence of aromaticity may affect stability and intermolecular interactions .
Similarity Assessment with Structurally Related Heterocycles
and highlight structurally similar compounds with varying heterocycles and substituents:
Table 3: Structural Similarity Scores
| Compound (CAS No.) | Similarity Score | Key Differences |
|---|---|---|
| Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (31894-56-1) | 0.68 | Thiophene substituent; ester group at position 2 |
| 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (1029721-02-5) | 0.81 | Pyrazole core; phenyl substituent at position 1 |
The pyrazole analog’s higher similarity score (0.81) reflects shared features like a five-membered heterocycle and carboxylic acid group. However, the pyrazole’s additional nitrogen atom increases polarity and hydrogen-bonding capacity compared to the pyrrole-based target .
Biological Activity
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid, with the CAS number 925230-72-4, is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrole ring substituted with a carboxylic acid group, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant pathogens.
- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of cell wall synthesis and disruption of membrane integrity. Pyrrole derivatives can interfere with bacterial enzyme systems, leading to cell death.
- Case Study : A study on related pyrrole compounds demonstrated their efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens in hospital settings . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness.
Antitubercular Activity
Pyrrole-based compounds have shown promise as antitubercular agents. For instance, research on pyrrole-2-carboxamides has revealed potent activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting MIC values below 0.016 μg/mL .
- Target Identification : The target for these compounds includes the MmpL3 protein in Mtb, which is essential for mycolic acid transport and cell wall integrity. Compounds that inhibit MmpL3 can effectively reduce Mtb viability.
Cytotoxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to assess its cytotoxicity:
- Cytotoxicity Studies : Preliminary evaluations indicate that many pyrrole derivatives exhibit low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable safety profile for potential therapeutic applications .
Research Findings Summary Table
| Biological Activity | Mechanism | Target Pathogen | MIC (μg/mL) | Cytotoxicity (IC50) |
|---|---|---|---|---|
| Antimicrobial | Cell wall synthesis inhibition | Acinetobacter baumannii, Pseudomonas aeruginosa | TBD | TBD |
| Antitubercular | Inhibition of MmpL3 | Mycobacterium tuberculosis | < 0.016 | > 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
